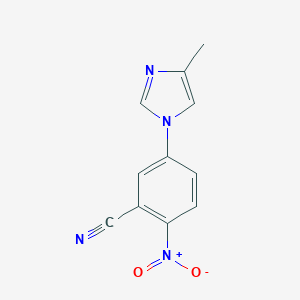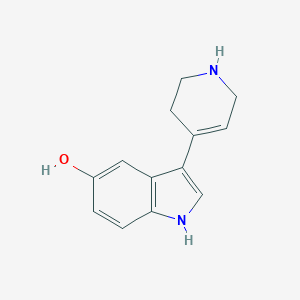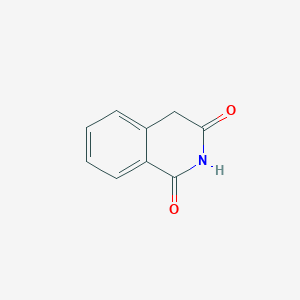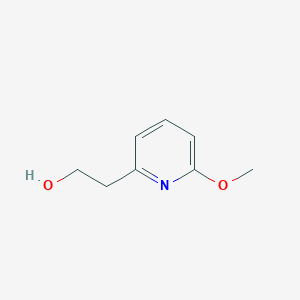
2-(6-Methoxypyridin-2-yl)ethanol
Descripción general
Descripción
2-(6-Methoxypyridin-2-yl)ethanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a colorless liquid that is soluble in water and has a molecular weight of 167.19 g/mol. This compound is also known as 2-(2-pyridinyl) ethanol, 6-methoxy-, and has the chemical formula C8H11NO2.
Aplicaciones Científicas De Investigación
Spectroscopy and Chemical Analysis
- 2-methoxypyridine, a related compound to 2-(6-methoxypyridin-2-yl)ethanol, has been studied for its electronic absorption spectrum in vapor and solution phases. The research focused on its luminescence spectra in ethanol at low temperatures, providing insights into the oscillator strength of its absorption band system and the excited state dipole moment (Medhi, 1987).
- Studies on tautomerism of hydroxypyridines, which include compounds like 2-hydroxy-4-methoxypyridine, have measured ultraviolet absorption spectra to determine predominant tautomeric structures (Hertog & Buurman, 2010).
Catalysis and Chemical Synthesis
- A molybdenum(VI) complex with a ligand, involving a 2-hydroxy-3-methoxypyridine derivative, showed promise as a catalyst for the oxidation of alcohols and hydrocarbons. This illustrates the potential application of 2-(6-methoxypyridin-2-yl)ethanol derivatives in catalysis (Ghorbanloo & Alamooti, 2017).
Liquid Crystalline Behavior and Photophysics
- 4-(2-(4-Alkoxyphenyl)-6-methoxypyridin-4-yl)benzonitriles, related to 2-(6-methoxypyridin-2-yl)ethanol, were synthesized and studied for their liquid crystalline behavior and photophysical properties. This research expands the understanding of the potential use of similar structures in materials science and optoelectronics (Ahipa et al., 2014).
Solvent Effects in Spectroscopy
- Thermo-solvatochromism studies, including the use of compounds similar to 2-(6-methoxypyridin-2-yl)ethanol, have been conducted to understand the effects of solvent polarity and temperature on the spectral properties of certain probes. This research provides insight into the interaction of such compounds with different solvents (Antonious et al., 2002).
Safety And Hazards
Propiedades
IUPAC Name |
2-(6-methoxypyridin-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-11-8-4-2-3-7(9-8)5-6-10/h2-4,10H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTRANQHMPYZYPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10571392 | |
| Record name | 2-(6-Methoxypyridin-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10571392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Methoxypyridin-2-yl)ethanol | |
CAS RN |
195819-17-1 | |
| Record name | 2-(6-Methoxypyridin-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10571392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

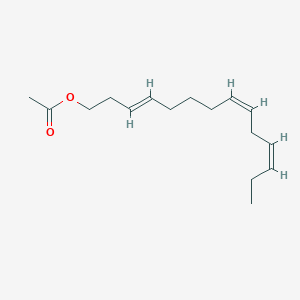
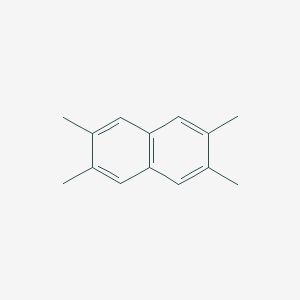
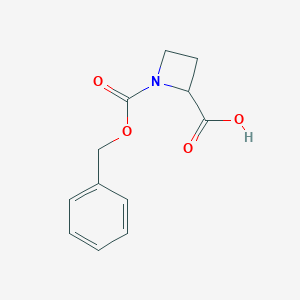
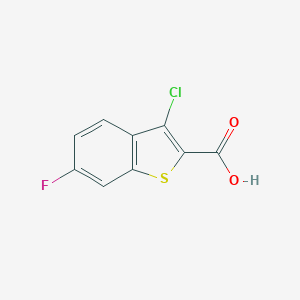
![6-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B182169.png)
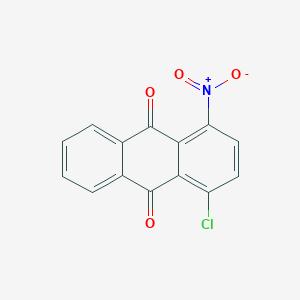
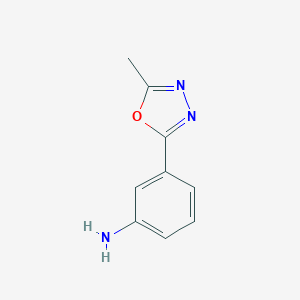
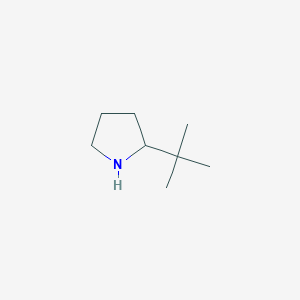
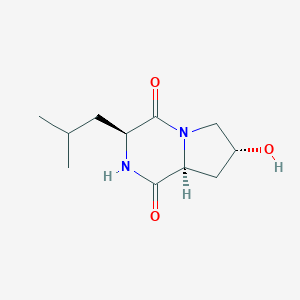
![tert-Butyl ((1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate](/img/structure/B182184.png)

